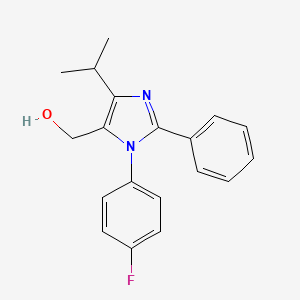
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of substituents: The phenyl and fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Hydroxymethylation: The methanol group can be introduced through hydroxymethylation reactions using formaldehyde and a base.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-5-methanol, 1-phenyl-2-(4-fluorophenyl)-4-(1-methylethyl)
- 1H-Imidazole-5-methanol, 1-(4-chlorophenyl)-4-(1-methylethyl)-2-phenyl-
- 1H-Imidazole-5-methanol, 1-(4-bromophenyl)-4-(1-methylethyl)-2-phenyl-
Uniqueness
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is unique due to the specific arrangement and types of substituents on the imidazole ring. The presence of the fluorophenyl group may impart distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1H-Imidazole-5-methanol, 1-(4-fluorophenyl)-4-(1-methylethyl)-2-phenyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex imidazole structure, which is known for its diverse biological activities. The presence of a fluorophenyl group is significant as it may influence the compound's interaction with biological targets.
Research indicates that imidazole derivatives often act as inhibitors or modulators of various biological pathways. The specific mechanisms for this compound may involve:
- Inhibition of Enzymatic Activity : Many imidazole compounds are known to inhibit enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory responses.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .
Anticancer Potential
A study highlighted the anticancer properties of imidazole derivatives, suggesting that compounds with similar structures can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
Imidazole derivatives have been studied for their anti-inflammatory properties. One study reported that a related imidazole compound effectively inhibited lipoxygenase activity, reducing the production of pro-inflammatory mediators .
Case Studies
- Preclinical Studies on Cataract Formation : In a study involving rats, a structurally similar imidazole compound led to cataract formation during preclinical trials. This highlights the importance of understanding the metabolic pathways and potential side effects associated with imidazole derivatives .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the imidazole ring can enhance bioavailability and reduce adverse effects. For example, replacing certain functional groups improved metabolic stability and reduced toxicity while maintaining efficacy against targeted pathways .
Tables
Properties
CAS No. |
109083-74-1 |
|---|---|
Molecular Formula |
C19H19FN2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]methanol |
InChI |
InChI=1S/C19H19FN2O/c1-13(2)18-17(12-23)22(16-10-8-15(20)9-11-16)19(21-18)14-6-4-3-5-7-14/h3-11,13,23H,12H2,1-2H3 |
InChI Key |
SDZYXNDHITZMBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















